N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-17(27-20(23-13)14-6-5-7-15(21)12-14)10-11-22-18(25)19(26)24-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXUIKCEGQUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea in the presence of a base.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Coupling with Ethylenediamine: The final step involves coupling the thiazole derivative with ethylenediamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a useful tool in drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring and fluorophenyl group may facilitate binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Analog: N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
Structural Differences :
- Replaces the ethanediamide linker with a glycylglycine dipeptide (-C(=O)-NH-CH₂-C(=O)-NH-CH₂-C(=O)-).
- Retains the 3-fluorophenyl-4-methylthiazole moiety but lacks the terminal phenyl group.
Physicochemical Properties :
| Property | Target Compound | Glycylglycine Analog |
|---|---|---|
| Molecular Formula | C₂₀H₁₈FN₃O₂S | C₁₅H₁₄FN₃O₄S |
| Molecular Weight | 391.4 g/mol | 351.4 g/mol |
| Key Functional Groups | Ethanediamide | Dipeptide, carbonyl |
| Aromatic Systems | Thiazole, phenyl | Thiazole |
Implications :
The glycylglycine analog’s peptide-like structure may improve solubility but reduce metabolic stability compared to the ethanediamide linker .
Structural Analog: N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Structural Differences :
- Replaces the thiazole ring with a thiophene system.
- Substitutes the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl group.
Physicochemical Properties :
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Molecular Formula | C₂₀H₁₈FN₃O₂S | C₁₉H₁₇F₃N₄O₂S |
| Molecular Weight | 391.4 g/mol | 422.4 g/mol |
| Heterocycle | Thiazole | Thiophene |
| Substituent | 3-Fluorophenyl | 3-Trifluoromethylphenyl |
Functional Analog: 3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Features a phthalimide core instead of ethanediamide.
- Substitutes chlorine for fluorine on the aromatic ring.
Applications: Used as a monomer for polyimide synthesis, highlighting the role of halogen substituents in polymer stability .
Comparison :
| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Ethanediamide | Phthalimide |
| Halogen | Fluorine | Chlorine |
| Molecular Weight | 391.4 g/mol | ~243.7 g/mol |
Implications :
Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but improve thermal stability in polymeric applications .
Research Findings and Trends
- Thiazole vs. Thiophene : Thiazole-containing compounds (e.g., the target compound) often exhibit stronger hydrogen-bonding capacity due to the nitrogen atom, whereas thiophene analogs prioritize hydrophobic interactions .
- Halogen Effects : Fluorine’s small size and high electronegativity optimize binding in medicinal chemistry, while chlorine or trifluoromethyl groups enhance material science applications .
- Linker Flexibility : Ethanediamide linkers balance rigidity and solubility, contrasting with peptide-like chains (e.g., glycylglycine) that may degrade rapidly in vivo .
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and an ethylenediamine backbone. Its molecular formula is , with a molecular weight of approximately 364.45 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with DNA replication processes, leading to bacterial cell death.
- Efficacy : Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics such as norfloxacin and chloromycin .
| Organism | MIC (µg/ml) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin (2) |
| Escherichia coli | 4 | Chloromycin (7) |
| Pseudomonas aeruginosa | 8 | - |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells through various pathways.
- Cell Lines Tested : Research has focused on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as a chemotherapeutic agent .
Study on Antimicrobial Properties
In a recent study published in Pharmaceutical Research, the compound was evaluated alongside other thiazole derivatives for its antibacterial activity against multi-drug resistant strains . The results highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option.
Study on Anticancer Effects
Another study conducted by Zhang et al. focused on the anticancer properties of thiazole derivatives, including this compound. The findings suggested that the compound could inhibit tumor growth in vivo in xenograft models, providing evidence for its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Known for its role in various biological activities, the thiazole moiety contributes to the compound's interaction with biological targets.
- Fluorophenyl Group : This group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
